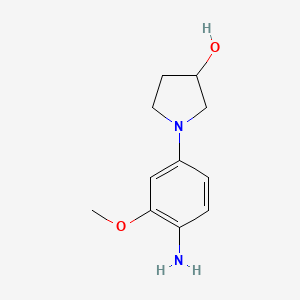

1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3-methoxyphenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-11-6-8(2-3-10(11)12)13-5-4-9(14)7-13/h2-3,6,9,14H,4-5,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRACRPDLDZUFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a detailed map of the atomic arrangement within 1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL can be constructed.

High-Resolution ¹H NMR Spectral Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The proton at the C2 position is expected to appear as a singlet, while the protons at C5 and C6 would likely present as doublets due to coupling with each other.

The pyrrolidine (B122466) ring protons would exhibit more complex splitting patterns. The proton attached to the hydroxyl-bearing carbon (C3-H) would likely appear as a multiplet. The protons on the carbon adjacent to the nitrogen (C2-H₂ and C5-H₂) are diastereotopic and would be expected to show complex multiplets. The protons of the primary amino group (-NH₂) and the hydroxyl group (-OH) are exchangeable and may appear as broad singlets. The methoxy (B1213986) group (-OCH₃) protons would be visible as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C2-H) | ~6.8 | s |

| Aromatic-H (C5-H) | ~6.6 | d |

| Aromatic-H (C6-H) | ~6.3 | d |

| -OCH₃ | ~3.8 | s |

| Pyrrolidine-H (C3-H) | ~4.2 | m |

| Pyrrolidine-H (C2-Hα, C5-Hα) | ~3.4-3.6 | m |

| Pyrrolidine-H (C2-Hβ, C5-Hβ) | ~3.1-3.3 | m |

| Pyrrolidine-H (C4-Hα) | ~2.8 | m |

| Pyrrolidine-H (C4-Hβ) | ~2.5 | m |

| -NH₂ | Broad | s |

| -OH | Broad | s |

Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

High-Resolution ¹³C NMR Spectral Analysis for Carbon Skeletal Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show 11 distinct signals, corresponding to each carbon atom in the unique chemical environments. The aromatic carbons would appear in the downfield region (100-150 ppm). The carbon bearing the methoxy group (C3') and the carbon attached to the amino group (C4') would have characteristic chemical shifts influenced by these substituents. The carbons of the pyrrolidine ring would be found in the upfield region, with the carbon attached to the hydroxyl group (C3) appearing around 60-70 ppm. The methoxy carbon would be observed at approximately 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C1') | ~140 |

| Aromatic C (C2') | ~110 |

| Aromatic C (C3') | ~150 |

| Aromatic C (C4') | ~145 |

| Aromatic C (C5') | ~115 |

| Aromatic C (C6') | ~105 |

| Pyrrolidine C (C2) | ~50 |

| Pyrrolidine C (C3) | ~70 |

| Pyrrolidine C (C4) | ~40 |

| Pyrrolidine C (C5) | ~50 |

| -OCH₃ | ~56 |

Note: Predicted values are based on computational models and data from analogous structures. nih.gov

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, correlations would be observed between the adjacent aromatic protons (C5-H and C6-H) and among the protons of the pyrrolidine ring, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations between the methoxy protons and the C3' aromatic carbon, and between the pyrrolidine C2-H₂/C5-H₂ protons and the C1' aromatic carbon, would confirm the link between the pyrrolidine ring and the phenyl group.

Stereochemical Assignment through Advanced NMR Techniques (e.g., NOESY)

The pyrrolidine ring in this compound contains a chiral center at C3, and the protons on the ring are diastereotopic. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be employed to determine the relative stereochemistry. NOESY reveals through-space interactions between protons that are in close proximity. By analyzing the NOE cross-peaks, the spatial relationship between the proton at C3 and the other protons on the pyrrolidine ring can be established, which in turn helps to deduce the preferred conformation and the relative orientation of the substituents.

Vibrational Spectroscopy (FT-IR, FT-Raman) Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Analysis of Characteristic Functional Group Vibrations

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The primary amino group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H Stretching: The hydroxyl group (-OH) will display a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine and methoxy groups would appear just below 3000 cm⁻¹. rsc.org

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. rsc.org

C-O Stretching: The C-O stretching of the ether and the alcohol would be observed in the 1000-1300 cm⁻¹ range. nih.gov

N-H Bending: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkane (Pyrrolidine) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Ether (-OCH₃) | C-O Stretch | 1000 - 1300 |

| Alcohol (-OH) | C-O Stretch | 1000 - 1260 |

Elucidation of Intermolecular Interactions from Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for probing the intermolecular interactions within a molecular system. These interactions, such as hydrogen bonding, are critical in determining the physical and chemical properties of a compound. For this compound, the presence of hydroxyl (-OH), primary amine (-NH2), and ether (-O-) functional groups suggests the potential for significant intermolecular hydrogen bonding.

In a hypothetical vibrational spectrum of this compound, specific spectral regions would be of particular interest:

O-H and N-H Stretching Region (approx. 3200-3600 cm⁻¹): The presence of broad absorption bands in this region would be indicative of hydrogen-bonded -OH and -NH groups. The extent of broadening and the shift to lower wavenumbers compared to the free-group vibrations would provide qualitative information about the strength of these hydrogen bonds.

C-N and C-O Stretching Region (approx. 1000-1300 cm⁻¹): The positions of these bands can be influenced by the participation of the nitrogen and oxygen atoms in intermolecular interactions, leading to slight shifts in their vibrational frequencies.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₁H₁₇N₃O₂. The calculated molecular weight and exact mass for this compound are detailed in the table below.

| Property | Value | Reference |

| Molecular Weight | 223.27 g/mol | nih.gov |

| Exact Mass | 223.132076794 Da | nih.gov |

This data is computed and sourced from PubChem.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. The fragmentation of this compound would likely proceed through several characteristic pathways, including:

Cleavage of the pyrrolidine ring: This could lead to the formation of various charged fragments.

Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O) from the hydroxyl group, or cleavage of the methoxy group (•CH₃) are plausible.

Fission at the C-N bond connecting the phenyl and pyrrolidine rings: This would generate fragments corresponding to the substituted aniline (B41778) and the pyrrolidinol moieties.

Analysis of the fragmentation patterns of related N-substituted pyrrolidines and anilines can provide a predictive framework for the mass spectrum of the title compound. nist.govmdpi.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

As of the latest literature search, no publicly accessible single-crystal X-ray diffraction data for this compound has been reported. However, the principles of such an analysis can be described.

A crystallographic study would begin with the determination of the unit cell parameters (the dimensions a, b, and c of the elementary repeating unit, and the angles α, β, and γ between them) and the space group, which describes the symmetry of the crystal. This fundamental data defines the framework of the crystal lattice. For instance, studies on other substituted piperidine (B6355638) or pyrazole (B372694) derivatives have reported various crystal systems, such as triclinic or monoclinic, with specific space groups like P-1 or P2₁/n. molport.comresearchgate.net

Hypothetical Crystallographic Data Table:

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis.

A detailed analysis of the crystal structure would reveal the network of intermolecular interactions that stabilize the crystal packing. Given the functional groups in this compound, it is highly probable that the crystal structure would be dominated by a three-dimensional network of hydrogen bonds. The primary amine and hydroxyl groups would act as hydrogen bond donors, while the nitrogen and oxygen atoms (including the methoxy oxygen) would serve as acceptors.

X-ray crystallography would provide precise information on the conformation of the this compound molecule in the solid state. Key conformational features to be determined would include:

The conformation of the pyrrolidine ring: Pyrrolidine rings typically adopt an envelope or twisted conformation to minimize steric strain.

The relative orientation of the phenyl and pyrrolidine rings: The dihedral angle between these two rings would be a critical parameter.

The orientation of the substituents: The positions of the amino, methoxy, and hydroxyl groups relative to the rings would be precisely defined.

In similar N-substituted heterocyclic compounds, the conformation can be influenced by both intramolecular and intermolecular forces. For example, intramolecular hydrogen bonds can lead to a more planar conformation in certain parts of the molecule. molport.com

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

No published studies were found that have performed Density Functional Theory (DFT) calculations to determine the optimized geometry and analyze the electronic structure of 1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-ol.

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the current scientific literature.

There are no available Molecular Electrostatic Potential (MEP) surface analyses for this compound to predict its reactive sites.

Natural Bond Orbital (NBO) analysis has not been reported for this compound, and therefore, information regarding charge delocalization, hyperconjugative interactions, and molecular stability from this method is unavailable.

Conformational Analysis and Potential Energy Surface (PES) Mapping

A conformational analysis and the mapping of the Potential Energy Surface (PES) for this compound have not been documented in published research.

Topological Analyses: Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL)

There is no record of topological analyses, including Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), or Localized Orbital Locator (LOL), being conducted on this compound.

Predictive Modeling of Spectroscopic Properties (NMR, IR, UV-Vis) through Quantum Chemical Computations

No computational studies have been found that predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound.

Chemical Reactivity and Mechanistic Investigations of Functional Group Transformations

Reactivity Profiles of the Pyrrolidin-3-OL Moiety

The pyrrolidin-3-ol scaffold contains a secondary alcohol and a cyclic secondary amine, presenting multiple sites for chemical modification.

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The secondary hydroxyl group in the pyrrolidine (B122466) ring is a key site for functionalization. Its reactivity is comparable to other secondary alcohols, allowing for a range of standard transformations.

Oxidation: The hydroxyl group can be oxidized to a ketone (pyrrolidin-3-one). This transformation is typically achieved using a variety of oxidizing agents. The choice of reagent can be critical to avoid side reactions, particularly oxidation of the electron-rich aromatic ring.

Etherification: Formation of an ether linkage at the C3 position can be accomplished through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. These reactions are often catalyzed by acids or proceed via activated intermediates. Esterification can serve as a method for installing a variety of functional groups or as a protecting group strategy. google.comwipo.int

| Reaction Type | Typical Reagents | Product at C3 Position | Notes |

|---|---|---|---|

| Oxidation | PCC, Swern Oxidation (oxalyl chloride, DMSO, Et₃N), Dess-Martin periodinane | Ketone (-C=O) | Mild conditions are preferred to prevent oxidation of the aniline (B41778) moiety. |

| Etherification | 1. NaH or KH 2. R-X (e.g., CH₃I, BnBr) | Ether (-OR) | Requires a strong base to form the alkoxide. The N-H on the pyrrolidine may also be deprotonated. |

| Esterification | RCOCl, pyridine (B92270) or (RCO)₂O, DMAP or RCOOH, DCC | Ester (-OC(O)R) | A versatile reaction for introducing diverse R groups. Can be used to introduce chiral auxiliaries. nih.gov |

Ring-Opening and Rearrangement Reactions of Pyrrolidine Scaffolds

While pyrrolidine is an unstrained five-membered ring, its C-N bonds can be cleaved under specific conditions, leading to skeletal remodeling. researchgate.net These deconstructive transformations are an emerging area in organic synthesis for creating molecular diversity. nih.gov

Mechanisms for ring-opening often involve the generation of a reactive intermediate, such as an aminoketyl radical or an iminium ion, at the α-position to the nitrogen. For instance, photoredox catalysis in the presence of a Lewis acid can facilitate a single-electron transfer (SET) to a derivatized pyrrolidine (e.g., an N-benzoyl pyrrolidine), leading to the formation of a radical anion. nih.gov Subsequent β-scission of this intermediate results in C-N bond cleavage. nih.gov Another pathway involves oxidative cleavage via N-α oxidation to form a hemiaminal, which can then undergo ring-opening. researchgate.net These methods can transform the pyrrolidine framework into linear aldehydes, amines, or other acyclic structures. researchgate.net

Reactivity of the Amino Group on the Phenyl Ring

The primary aromatic amino group is a highly reactive nucleophile and a powerful activating group for the phenyl ring.

Selective Derivatization Reactions (e.g., Acylation, Alkylation)

The nucleophilic nitrogen of the amino group can be readily derivatized. However, controlling the extent of reaction is crucial, as over-alkylation is a common issue. vedantu.com

Acylation: The amino group can be selectively acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride. This transformation is often used to "protect" the amino group and moderate its activating effect on the aromatic ring during subsequent reactions like electrophilic substitution. The resulting amide is less basic and less activating than the free amine.

Alkylation: Direct N-alkylation of anilines with alkyl halides can lead to a mixture of mono- and di-alkylated products, along with quaternary ammonium (B1175870) salts. vedantu.com Achieving selective mono-alkylation often requires specific strategies, such as using ionic liquids as the reaction medium, which can minimize over-alkylation. rsc.org Alternative methods like reductive amination or "hydrogen borrowing" methodologies with alcohols are also employed for more controlled synthesis of N-alkyl anilines. researchgate.netnih.gov

| Reaction Type | Typical Reagents | Expected Product at Amino Group | Notes |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine or Benzoyl chloride, base | Amide (-NHCOR) | Reduces the activating effect of the amino group; useful for controlling electrophilic substitution. |

| Alkylation | R-X (Alkyl halide); R-OH with catalyst | Secondary/Tertiary Amine (-NHR, -NR₂) | Prone to over-alkylation, yielding mixtures. vedantu.com Specific conditions are needed for selectivity. rsc.org |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or H₂, Pd/C | Secondary/Tertiary Amine (-NHR, -NR₂) | A more controlled method for mono-alkylation. |

Influence on Aromatic Electrophilic and Nucleophilic Substitution Patterns

The electronic nature of the amino and methoxy (B1213986) groups profoundly influences the reactivity of the phenyl ring.

Electrophilic Aromatic Substitution (EAS): The amino group is a very strong activating group, and the methoxy group is also an activating group. msu.edumsu.edu Both are ortho, para-directors due to their ability to donate electron density to the aromatic ring via resonance. In 1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL, the amino group is at position 4 and the methoxy group is at position 3. Their combined activating effects make the ring highly susceptible to electrophilic attack. The positions ortho to the powerful amino group (positions 3 and 5) and para (position 1, already substituted) are most activated. The methoxy group at position 3 further activates its ortho positions (2 and 4) and para position (6). The directing effects are synergistic, strongly favoring substitution at positions 2, 5, and 6. The most likely positions for substitution would be C5 (ortho to -NH2) and C2 (ortho to both -NH2 and -OCH3, though potentially sterically hindered).

It is important to note that under strongly acidic conditions (e.g., nitration), the amino group is protonated to form the anilinium ion (-NH3+). This group is strongly deactivating and a meta-director. This can lead to a complex mixture of products or direct substitution to the position meta to the -NH3+ group (position 2 or 6).

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring in this compound is electron-rich due to the powerful electron-donating amino and methoxy groups. Therefore, it is strongly deactivated towards nucleophilic aromatic substitution. chemistrysteps.com SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO2) on the ring to make it sufficiently electrophilic for a nucleophile to attack. wikipedia.orgyoutube.com Consequently, this compound is not expected to undergo SNAr reactions under standard conditions.

Reactivity of the Methoxy Group on the Phenyl Ring

The methoxy group (-OCH3) is generally stable. Its primary role is electronic, acting as a moderate activating and ortho, para-directing group in electrophilic aromatic substitution, as described above. msu.edu While it has an electron-withdrawing inductive effect due to the oxygen's electronegativity, its electron-donating resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions. msu.edu

Cleavage of the methyl-aryl ether bond is possible but requires harsh conditions, such as treatment with strong acids like HBr or HI, or with strong Lewis acids like BBr3. This reaction would convert the methoxy group into a hydroxyl group (phenol). Such conditions would likely affect other functional groups in the molecule, particularly leading to protonation of the amino groups.

Cleavage Reactions of Aryl Methoxy Ethers

The cleavage of aryl methoxy ethers is a critical transformation in organic synthesis, enabling the conversion of methoxy-substituted aromatic compounds to their corresponding phenols. This unmasking of a hydroxyl group can be pivotal for subsequent reactions or for revealing a biologically active moiety. For a molecule such as this compound, the selective cleavage of the Caryl-OCH3 bond presents both opportunities and challenges due to the presence of other sensitive functional groups, namely the secondary amine within the pyrrolidine ring, the free hydroxyl group, and the primary aromatic amine.

A variety of reagents have been developed for the demethylation of aryl methyl ethers, each with its own mechanism and substrate scope. organic-chemistry.org Boron tribromide (BBr3) is a classic and powerful reagent for this purpose, typically affording high yields. However, its high reactivity can be non-selective in complex molecules. Milder reagents and conditions are often sought to ensure functional group compatibility. For instance, nucleophilic reagents such as 2-(diethylamino)ethanethiol (B140849) can deprotect aromatic methyl ethers in good to excellent yields, with the advantage that the reagent and its methylated byproduct are soluble in dilute acid, simplifying workup. organic-chemistry.org

Recent advancements have focused on greener and more efficient methodologies. The use of ionic liquids, such as [bmim][Br], can enhance the nucleophilicity of the bromide ion for displacement of the methyl group. organic-chemistry.org Furthermore, catalytic methods are gaining prominence. For example, a mixture of phosphorus pentoxide in methanesulfonic acid facilitates a one-pot demethylation-mesylation reaction. organic-chemistry.org Photocatalytic methods under visible light are also emerging as a means to cleave ethers under pH-neutral conditions, offering orthogonality to acid-labile protecting groups. organic-chemistry.org In the context of biological systems, some anaerobic bacteria, like Blautia sp. MRG-PMF1, possess cobalamin-dependent O-demethylases that can cleave aryl ethers, suggesting a biocatalytic approach. nih.gov

The choice of reagent for the demethylation of this compound would need to be carefully optimized to avoid unwanted side reactions with the amino and hydroxyl functionalities.

| Reagent/Method | Typical Conditions | Advantages | Potential Challenges with Substrate |

|---|---|---|---|

| Boron Tribromide (BBr3) | Anhydrous solvent (e.g., CH2Cl2), low temperature | High efficacy, widely used | High reactivity may affect other functional groups |

| 2-(Diethylamino)ethanethiol | High temperature, polar aprotic solvent | Good yields, easy workup | Requires high temperatures, potential for thiol-related side reactions |

| HBr in [bmim][BF4] | Ionic liquid as solvent | Enhanced nucleophilicity, moderate conditions | Potential for N-alkylation or reaction with the alcohol |

| P2O5 / Methanesulfonic Acid | Moderate temperature | Efficient one-pot demethylation-mesylation | Strongly acidic conditions may not be compatible with the amino groups |

| Visible Light Photocatalysis | Photocatalyst, light source | pH-neutral, orthogonal to acid-labile groups | Requires specialized equipment and catalyst screening |

Electronic Effects of the Methoxy Group on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its substituents: the pyrrolidinyl group, the amino group, and the methoxy group. The methoxy group, in particular, exerts a dual electronic effect on the aromatic ring. stackexchange.comlibretexts.org

Inductive Effect (-I): Oxygen is more electronegative than carbon, which causes it to withdraw electron density from the aromatic ring through the sigma (σ) bond. This is an electron-withdrawing effect. stackexchange.com

Resonance Effect (+R): The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system, increasing the electron density within the ring. stackexchange.com This is an electron-donating effect. libretexts.org

As a general rule, the resonance effect is more powerful than the inductive effect when the methoxy group is positioned ortho or para to a reactive site. libretexts.org In the case of this compound, the methoxy group is meta to the pyrrolidinyl substituent and ortho to the amino group.

The combination of the strongly activating amino group (-NH2) and the methoxy group (-OCH3) makes the aromatic ring highly electron-rich and thus highly activated towards electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director. The methoxy group is also an ortho-, para-director. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the amino group (positions 5 and 2) and ortho to the methoxy group (position 2). The steric hindrance from the adjacent pyrrolidinyl group at position 1 and the methoxy group at position 3 would likely favor substitution at position 5.

The electron-donating nature of the methoxy group, via resonance, helps to stabilize the positive charge in the intermediates formed during electrophilic substitution, thereby increasing the reaction rate. stackexchange.com This favorable combination of electronic enhancement and relatively low steric hindrance is a key feature of the methoxy group in organic chemistry. researchgate.net

| Effect | Description | Influence on Ring Reactivity | Directional Influence |

|---|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through the σ-bond due to oxygen's electronegativity. stackexchange.com | Deactivating | N/A |

| Resonance Effect (+R) | Electron donation into the π-system via oxygen's lone pairs. stackexchange.com | Activating | Ortho, Para |

| Overall Effect | The resonance effect typically outweighs the inductive effect. libretexts.org | Strongly Activating | Ortho, Para |

Stereochemical Control and Regioselectivity in Reactions on the Pyrrolidin-3-OL Core

The pyrrolidin-3-ol core of the molecule contains a stereocenter at the carbon bearing the hydroxyl group (C3). This inherent chirality, along with the substituents on the ring, plays a crucial role in directing the stereochemical and regiochemical outcomes of subsequent reactions.

Stereochemical Control: Any reaction at a prochiral center or addition to a face of the pyrrolidine ring will be influenced by the existing stereochemistry at C3. For instance, modification of the hydroxyl group followed by an elimination reaction could proceed with a specific stereochemical outcome. khanacademy.org Similarly, if the ketone (pyrrolidin-3-one) precursor were used, reduction to the alcohol would lead to diastereomers, and the choice of reducing agent could favor the formation of one over the other. The bulky N-aryl substituent would likely direct incoming reagents to the face of the ring opposite to it, leading to a high degree of stereocontrol. Diastereoselective 1,3-dipolar cycloadditions are powerful methods for synthesizing densely substituted pyrrolidines, where existing chiral information can be used to generate up to four new stereogenic centers with high precision. acs.orgbeilstein-journals.org

Regioselectivity: The functional groups on the pyrrolidine ring dictate the regioselectivity of reactions. The hydroxyl group at C3 is a primary site for reactions such as oxidation (to a ketone), etherification, or esterification. The secondary amine (N1) is also a reactive site, susceptible to alkylation, acylation, or oxidation, though its reactivity is tempered by its connection to the electron-rich aromatic ring.

Furthermore, C-H functionalization reactions at positions C2 and C5, adjacent to the nitrogen atom, are plausible. The nitrogen atom can direct metallation to these positions, which can then be trapped by an electrophile. The relative acidity of the protons at C2 and C5 would be influenced by the stereochemistry at C3 and the steric bulk of the N-aryl group, thus determining the regioselectivity of such functionalizations. In reactions involving the formation of the pyrrolidine ring, such as [3+2] cycloadditions between azomethine ylides and alkenes, the substituents on both components control the regioselectivity of the final adduct. acs.org

| Reaction Type | Target Site | Controlling Factors | Expected Outcome |

|---|---|---|---|

| Oxidation | C3-OH | Choice of oxidant | Regioselective formation of the corresponding ketone |

| Esterification/Etherification | C3-OH | Steric hindrance from N-aryl group | Regioselective reaction at the hydroxyl group |

| N-Alkylation/Acylation | N1-H | Reactivity of the nitrogen lone pair | Regioselective reaction at the ring nitrogen |

| C-H Functionalization | C2 or C5 | Directing effect of nitrogen, steric hindrance | Regioselective substitution, potentially diastereoselective |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlative Analysis of Pyrrolidine (B122466) Nitrogen (N1) Substitution and Molecular Properties

The nitrogen atom of the pyrrolidine ring (N1) is a critical feature of the scaffold, offering a point for substitution that can significantly influence the molecule's properties. The nucleophilicity of this secondary amine makes it a common site for modification in drug discovery. unipa.it In fact, a vast majority of FDA-approved drugs containing a pyrrolidine scaffold are substituted at the N1 position. unipa.it

Substitutions at the N1 position directly impact several key molecular characteristics:

Receptor Interaction: The nature of the substituent at N1 is crucial for biological activity. Studies on related compounds have shown that unsubstituted pyrrolidine nitrogens can lead to weaker interactions with target proteins compared to their tertiary amine counterparts. nih.gov The N-aryl substitution, as seen in this compound, introduces a large, rigid group that can engage in specific interactions, such as pi-stacking, within a receptor binding pocket.

The table below illustrates the general effects of different substitution patterns at the pyrrolidine N1 position.

Table 1: Influence of N1 Substitution on Pyrrolidine Properties

| N1 Substituent | General Effect on Basicity | Potential Impact on Polarity | Implications for Molecular Recognition |

|---|---|---|---|

| Hydrogen (unsubstituted) | Retains inherent basicity | High | Can act as a hydrogen bond donor. |

| Alkyl Group | Increases basicity (inductive effect) | Moderate | Adds steric bulk; can engage in hydrophobic interactions. |

| Aryl Group (as in the title compound) | Decreases basicity (electron withdrawal) | Moderate to High | Introduces potential for pi-stacking and other specific aryl interactions. |

Stereochemical Influence of the Pyrrolidine Hydroxyl Group at C3 on Molecular Recognition

The presence of a hydroxyl (-OH) group at the C3 position of the pyrrolidine ring introduces a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The spatial orientation of this hydroxyl group is a determining factor in molecular recognition, as the precise positioning of functional groups dictates the quality of fit within a biological target. unipa.itnih.gov

The stereochemistry at C3 has profound implications:

Hydrogen Bonding: The hydroxyl group can serve as both a hydrogen bond donor and acceptor. Its effectiveness in forming a stabilizing hydrogen bond with an amino acid residue (e.g., histidine, serine, threonine) in a protein's binding site depends entirely on its three-dimensional placement. nih.gov

Conformational Lock: The substituent at C3 influences the puckering of the five-membered pyrrolidine ring, which can favor specific conformations (e.g., C3-exo or C3-endo). nih.gov This conformational preference can pre-organize the molecule for optimal binding, reducing the entropic penalty upon interaction with a receptor.

Binding Specificity: Research on other complex molecules has demonstrated that a change in stereochemistry at a single carbon can dramatically alter the binding mode and biological profile of a compound. nih.gov For instance, the orientation of a key functional group can be the difference between a compound acting as an agonist versus an antagonist.

The following table contrasts the potential interaction profiles of the two possible stereoisomers at the C3 position.

Table 2: Stereochemical Effects of the C3-Hydroxyl Group

| Stereoisomer | Spatial Orientation of -OH | Potential H-Bonding Interaction | Consequence for Molecular Recognition |

|---|---|---|---|

| (3R)-isomer | A specific, defined orientation in 3D space. | May align perfectly with a hydrogen bond donor/acceptor residue in the target's active site. | Potentially high binding affinity and specific biological activity. |

Systemic Investigation of Aromatic Ring Substitution Patterns (Amino and Methoxy (B1213986) Positions) on Molecular Behavior

The substitution pattern on the aromatic ring dictates the electronic environment of the molecule, which is critical for its behavior and interactions. The 4-amino and 3-methoxy groups on the phenyl ring are both classified as electron-donating, activating groups that influence the ring's reactivity and its interaction with biological targets. libretexts.orgmsu.edumasterorganicchemistry.com

Electron-Donating Effects: Both the amino (-NH2) and methoxy (-OCH3) groups donate electron density into the benzene (B151609) ring through resonance. masterorganicchemistry.com This increases the nucleophilicity of the ring and can enhance pi-pi stacking interactions or cation-pi interactions with a receptor.

Directing Effects: In electrophilic aromatic substitution reactions, both groups are strongly ortho- and para-directing. libretexts.orgwikipedia.org When present together, their influence can be either cooperative or antagonistic depending on the reaction. msu.edu In the given 3-methoxy, 4-amino pattern, the powerful activating effect of the amino group dominates, strongly influencing the electronic character at positions ortho and para relative to it.

Hydrogen Bonding Potential: The amino group provides hydrogen bond donating capability, while the oxygen of the methoxy group can act as a hydrogen bond acceptor.

The electronic properties of the aromatic ring are highly sensitive to the specific placement of these substituents. A shift in their positions would create a different regioisomer with a distinct electronic distribution and, consequently, a different molecular behavior.

Table 3: Comparison of Aromatic Substitution Patterns

| Substitution Pattern | Activating/Deactivating Nature | Key Electronic Features | Predicted Impact on Molecular Behavior |

|---|---|---|---|

| 4-Amino-3-methoxy | Strongly Activating masterorganicchemistry.com | Strong resonance donation from both groups. High electron density on the ring. | Potent pi-system interactions; H-bond donating (NH2) and accepting (OCH3) capabilities. |

| 3-Amino-4-methoxy | Strongly Activating | Similar to above, but with a different distribution of electron density, potentially altering binding geometry. | May exhibit different binding affinity or selectivity due to altered electronic and steric profiles. |

| 4-Amino (unsubstituted) | Strongly Activating masterorganicchemistry.com | Strong electron donation from the amino group. | Strong H-bond donor; lacks the steric bulk and H-bond accepting ability of the methoxy group. |

Conformational Flexibility and its Implications for Theoretical Molecular Recognition

The non-planar pyrrolidine ring is conformationally flexible, a phenomenon known as "pseudorotation." unipa.it This flexibility allows the ring to adopt various puckered shapes, most commonly described as envelope and twisted conformations. This dynamic nature is not a liability but a crucial asset for molecular recognition, as it allows the molecule to adapt its shape to fit optimally within a binding site.

The key aspects of its flexibility include:

Ring Puckering: The pyrrolidine ring can exist in various low-energy conformations, such as C3-exo or C3-endo envelope forms, where one atom is out of the plane of the other four. nih.gov

Substituent Influence: The substituents on the ring, particularly the C3-hydroxyl group and the N1-aryl group, heavily influence the energetic favorability of these conformations. For example, a bulky substituent will preferentially occupy an equatorial-like position to minimize steric strain.

Induced Fit: This inherent flexibility is central to the "induced fit" model of ligand-receptor binding. The molecule can approach a receptor in one conformation and then adjust its pucker and the orientation of its substituents to maximize favorable interactions, leading to a stable, high-affinity complex.

Table 4: Pyrrolidine Ring Conformations and Recognition

| Conformation | Description | Implication for C3-OH Group | Role in Molecular Recognition |

|---|---|---|---|

| C3-endo | C3 atom is puckered on the same face as the N1-substituent. | Places the -OH group in a specific axial-like orientation. | Presents the hydroxyl group in a distinct vector for potential H-bonding. |

| C3-exo | C3 atom is puckered on the opposite face of the N1-substituent. | Places the -OH group in a specific equatorial-like orientation. | Presents the hydroxyl group in a different vector, potentially favoring a different binding mode or receptor. |

Theoretical Models for SAR/SPR Prediction

To predict the biological activity and properties of 1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL and its analogs without synthesizing each one, computational chemistry provides powerful theoretical models.

Computational docking is a simulation technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is invaluable for generating hypotheses about how a ligand interacts with its target at the molecular level.

The theoretical docking process for this compound would involve:

Target Selection: A 3D structure of a biologically relevant protein target (obtained via X-ray crystallography, NMR, or homology modeling) is chosen.

Ligand Preparation: A 3D model of this compound is generated, considering its possible conformations, stereochemistry, and protonation states.

Docking Simulation: A docking algorithm systematically places the ligand into the active site of the receptor in numerous possible orientations and conformations.

Scoring and Analysis: Each resulting pose is assigned a "score" that estimates the binding affinity based on a force field. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 5: Theoretical Interaction Profile of this compound in a Hypothetical Binding Site

| Molecular Feature | Potential Interaction Type | Possible Interacting Amino Acid Residue(s) |

|---|---|---|

| C3-Hydroxyl Group (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, His, Ser, Thr |

| Aromatic Amino Group (-NH2) | Hydrogen Bond (Donor) | Asp, Glu, Carbonyl backbones |

| Aromatic Methoxy Group (-OCH3) | Hydrogen Bond (Acceptor) | Lys, Arg, Ser, Thr |

| Aromatic Ring | Pi-Pi Stacking / Cation-Pi | Phe, Tyr, Trp, His / Lys, Arg |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is essentially a mathematical equation that can predict the activity of new, untested compounds. mdpi.com

Building a theoretical QSAR model for analogs of this compound would follow these steps:

Data Set Assembly: A collection of structurally similar compounds with experimentally measured biological activity (the "training set") is required.

Descriptor Calculation: For each molecule in the set, a wide range of numerical "molecular descriptors" are calculated. These can describe physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., molecular shape).

Model Generation: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the calculated descriptors to the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal validation methods (e.g., cross-validation) and, ideally, an external set of compounds not used in model creation. nih.gov

A QSAR model provides valuable insights into which molecular properties are most important for activity, guiding the design of more potent and effective compounds.

Table 6: Hypothetical Data for a QSAR Study

| Compound Analog | LogP (Hydrophobicity) | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Experimental Activity (IC50, nM) |

|---|---|---|---|---|

| Analog 1 (Title Compound) | 1.5 | 84.7 | 223.27 | 50 |

| Analog 2 (4-NH2 only) | 1.2 | 75.5 | 192.26 | 120 |

| Analog 3 (3-OCH3 only) | 2.0 | 61.5 | 207.27 | 250 |

| Analog 4 (no C3-OH) | 2.1 | 62.5 | 207.29 | 800 |

This table contains hypothetical data for illustrative purposes only.

Applications in Chemical Biology Research and Materials Science As Research Tools

Utilization as a Synthetic Scaffold for Compound Library Generation and Diversity-Oriented Synthesis

The pyrrolidine (B122466) ring is a well-established "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic drugs. The structure of 1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL offers multiple points for chemical modification, making it an ideal starting point for diversity-oriented synthesis (DOS). frontiersin.orgnih.gov DOS strategies aim to create collections of structurally diverse small molecules that can be screened for novel biological activities. frontiersin.orgnih.gov

The key functional groups of this compound that facilitate its use as a synthetic scaffold are:

The primary aromatic amine (-NH2): This group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents.

The secondary amine within the pyrrolidine ring: This allows for N-alkylation or N-acylation, further expanding the chemical space of the resulting library.

The hydroxyl group (-OH): This functional group can be esterified, etherified, or oxidized to a ketone, providing another avenue for diversification.

By systematically varying the reagents and reaction conditions at these positions, chemists can generate large and diverse libraries of compounds based on the this compound core. These libraries can then be screened against various biological targets to identify novel hits for drug discovery and chemical biology research. The pyrrolidine scaffold itself offers sp3-rich three-dimensionality, a desirable feature for interacting with the complex binding sites of proteins.

Development of the Compound as a Chemical Probe for Molecular Target Identification (Theoretical)

A chemical probe is a small molecule designed to selectively interact with a specific protein or other biomolecule, thereby enabling the study of that target's function in a biological system. The structural attributes of this compound make it a promising candidate for development into a chemical probe.

Theoretically, the development of a this compound-based chemical probe would involve the following steps:

Identification of a "warhead": A reactive group would be incorporated into the molecule that can form a covalent bond with the target protein upon binding. This is often guided by the known or predicted structure of the target's active site.

Introduction of a reporter tag: A fluorescent dye, a biotin molecule, or a radioisotope would be attached to the scaffold. This tag allows for the detection and isolation of the probe-target complex.

Optimization of selectivity and potency: The core scaffold would be modified to enhance its binding affinity and selectivity for the target of interest while minimizing off-target effects.

The aminophenyl group could serve as a handle for attaching linkers connected to reporter tags, while the pyrrolidine-3-ol portion could be modified to fine-tune binding affinity and selectivity. Such a probe would be a valuable tool for identifying the molecular targets of bioactive compounds and for elucidating complex biological pathways.

Theoretical Exploration of Interactions with Biomolecular Targets for Mechanistic Understanding

Computational modeling and in vitro assays are powerful tools for predicting and characterizing the interactions between small molecules and their biological targets. While specific experimental data for this compound is limited in the public domain, its structural motifs suggest potential interactions with various classes of proteins.

Receptor Binding Studies (Theoretical and in vitro as research tools)

The substituted aminophenyl and pyrrolidinol moieties are present in many known receptor ligands. For instance, the pyrrolidine scaffold is a key component of ligands for various G protein-coupled receptors (GPCRs) and ion channels. nih.gov

Theoretical Docking Studies: Molecular docking simulations could be employed to predict the binding modes of this compound and its derivatives with a range of receptors. These studies would involve:

Receptor selection: Based on structural similarity to known ligands, potential receptor targets would be identified.

Binding site prediction: The likely binding pocket on the receptor would be determined.

Docking and scoring: The compound would be computationally placed into the binding site in various orientations, and the binding affinity would be estimated using a scoring function.

These theoretical studies can prioritize which receptor-ligand interactions are most likely to be significant and guide the design of focused compound libraries for in vitro screening.

In Vitro Binding Assays: As research tools, derivatives of this compound could be synthesized and tested in competitive radioligand binding assays to determine their affinity for specific receptors. mdpi.com

| Assay Type | Purpose | Example Application |

| Competitive Radioligand Binding | To determine the binding affinity (Ki) of a compound for a specific receptor. | Screening a library of this compound derivatives against a panel of neurotransmitter receptors. |

| Functional Assays | To determine if a compound acts as an agonist, antagonist, or inverse agonist at a receptor. | Measuring changes in intracellular signaling pathways (e.g., cAMP levels) in cells expressing the target receptor upon treatment with a test compound. |

Enzyme Inhibition Mechanisms (Theoretical and in vitro as research tools)

The structural features of this compound also suggest its potential as a scaffold for enzyme inhibitors. The hydroxyl group and the nitrogen atoms can participate in hydrogen bonding interactions with the active sites of enzymes, while the aromatic ring can engage in hydrophobic or pi-stacking interactions.

Theoretical Mechanistic Studies: Computational methods such as molecular dynamics (MD) simulations can provide insights into the dynamic interactions between a ligand and an enzyme at an atomic level. These simulations can help to:

Predict the binding pose: Determine the most stable orientation of the inhibitor in the enzyme's active site.

Identify key interactions: Pinpoint the specific amino acid residues that are crucial for binding.

Elucidate the mechanism of inhibition: Understand how the inhibitor blocks the enzyme's catalytic activity.

In Vitro Enzyme Inhibition Assays: As research tools, compounds derived from the this compound scaffold can be evaluated for their ability to inhibit the activity of specific enzymes. mdpi.com

| Enzyme Class | Potential Interaction Points on Scaffold | Example Target |

| Kinases | Aromatic ring for ATP-binding site interaction; hydroxyl and amine groups for hydrogen bonding. | Protein kinases involved in cell signaling. |

| Proteases | Hydroxyl and amine groups to interact with the catalytic machinery. | Serine or cysteine proteases. |

| Phosphatases | Hydroxyl group to mimic the phosphate moiety of the substrate. | Protein tyrosine phosphatases. |

Future Research Directions and Perspectives

Development of Novel and Atom-Economical Synthetic Pathways

The principles of green and sustainable chemistry demand the development of synthetic routes that are both efficient and environmentally benign. Atom economy, which measures the efficiency of a reaction in converting reactant atoms to product atoms, is a central tenet of this approach. Future research should focus on discovering novel synthetic pathways to 1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-ol that maximize atom economy and minimize waste.

Current synthetic strategies for substituted pyrrolidines often involve multi-step sequences with protecting groups and stoichiometric reagents. Future efforts could explore catalytic, one-pot, or domino reactions that construct the core structure with higher efficiency. For instance, a ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols offers an atom-economical route to nitrogen heterocycles. organic-chemistry.org Similarly, an iridium-catalyzed "borrowing hydrogen" annulation could provide a direct synthesis from simple diols and primary amines, including substituted anilines. organic-chemistry.org Another promising avenue is the successive reductive amination of diketones with anilines via transfer hydrogenation, a method proven effective for creating N-aryl-substituted pyrrolidines. mdpi.com Research into these advanced catalytic methods could significantly streamline the synthesis of the target compound.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Catalyst Systems |

|---|---|---|---|

| Classical Multi-Step Synthesis | Well-established procedures | Low atom economy, multiple steps, waste generation | Stoichiometric reagents |

| Catalytic Reductive Amination of Diketones | High yield, use of readily available starting materials | Substrate scope, catalyst cost and sensitivity | Iridium, Cobalt organic-chemistry.orgmdpi.com |

| Catalytic "Borrowing Hydrogen" Annulation | High atom economy (water as byproduct), direct use of diols | Requires specific diol precursors, catalyst development | Iridium organic-chemistry.org |

| Domino Redox Isomerization/Cyclization | Single catalytic step, broad functional group tolerance | Synthesis of aminopropargyl alcohol precursor | Ruthenium organic-chemistry.org |

Application of Advanced In-Situ Spectroscopic Characterization Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced in-situ spectroscopic techniques, which monitor reactions as they occur without sample extraction, are powerful tools for elucidating reaction intermediates, transition states, and kinetic profiles.

For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could provide invaluable data. nih.govacs.org For example, in-situ FTIR could track the consumption of starting materials and the formation of the pyrrolidine (B122466) ring by monitoring characteristic vibrational bands in real-time. acs.org In-situ spectroelectrochemical methods could also be employed to study redox processes involving the aromatic amine functionality, revealing distinct changes in absorption and IR spectra associated with different electronic states. acs.org Applying these techniques could help identify rate-limiting steps, detect transient catalyst-substrate complexes, and ultimately lead to more robust and efficient synthetic protocols.

Table 2: Potential Applications of In-Situ Spectroscopy

| Technique | Information Gained | Potential Application Area |

|---|---|---|

| In-Situ FTIR/Raman Spectroscopy | Real-time monitoring of functional group conversion, catalyst structural changes, detection of intermediates. acs.org | Optimization of catalytic cyclization reactions. |

| In-Situ NMR Spectroscopy | Structural elucidation of transient species, quantification of reactants and products, kinetic analysis. nih.gov | Mechanistic investigation of reductive amination pathways. |

| In-Situ Mass Spectrometry | Identification of reaction components and byproducts as they evolve from the reaction mixture. acs.org | Monitoring reaction progress and identifying sources of yield loss. |

| In-Situ Spectroelectrochemistry | Characterization of redox-active intermediates and electronic properties of the aromatic amine moiety. acs.org | Understanding the electronic behavior of the scaffold in electrochemical applications. |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry

The intersection of machine learning (ML) and chemistry is rapidly transforming chemical research. nih.govrsc.orgacs.org These computational tools can accelerate discovery by predicting molecular properties, optimizing reaction conditions, and even proposing novel synthetic routes. arxiv.org

Table 3: Machine Learning Applications in Compound Research

| ML Application | Objective | Potential Model Type | Expected Outcome |

|---|---|---|---|

| Property Prediction | Forecast physicochemical and biological properties of novel derivatives. nih.gov | Graph Neural Networks (GNNs), Quantitative Structure-Activity Relationship (QSAR). arxiv.org | Prioritization of synthetic targets for drug discovery or materials science. |

| Reaction Optimization | Identify optimal conditions (temperature, catalyst, solvent) for synthesis. nih.gov | Bayesian Optimization, Gradient Boosting Machines. | Increased reaction yield, reduced costs, and enhanced sustainability. |

| Retrosynthesis Prediction | Propose novel and efficient synthetic routes to the target molecule. rsc.org | Transformer-based models, Reinforcement Learning. | Discovery of unprecedented and more economical synthetic pathways. |

Exploration of Unprecedented Chemical Reactivity Modalities

The unique combination of functional groups in this compound—a nucleophilic aromatic amine, an electron-rich methoxy-substituted ring, and a chiral hydroxy-pyrrolidine—offers a rich playground for exploring novel chemical reactions. Future research should aim to move beyond known transformations and uncover unprecedented reactivity.

For example, the development of site-selective C-H activation methods could enable the direct functionalization of either the aromatic ring or the sp³-hybridized pyrrolidine scaffold, providing access to a diverse range of derivatives from a common intermediate. The interplay between the amine, hydroxyl, and methoxy (B1213986) groups could be exploited in novel catalytic cycles. Research on related aminophenyl naphthoquinones has shown that the aminophenyl moiety can be critical for inducing specific biological activities like apoptosis or necrosis in cancer cells, suggesting that its electronic and steric properties can be finely tuned to control reactivity. nih.govariel.ac.ilresearchgate.net Exploring its role in directing metallaphotoredox catalysis or in frustrated Lewis pair chemistry could unveil new synthetic transformations.

Rational Design of Next-Generation Chemical Probes and Functional Scaffolds

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive natural products and FDA-approved drugs. nih.govresearchgate.net Its non-planar, sp³-rich structure provides excellent three-dimensional diversity, which is crucial for specific interactions with biological targets. researchgate.net The this compound framework is an ideal starting point for the rational design of new chemical probes and functional molecules.

Future work could focus on modifying the scaffold to create fluorescent probes for detecting specific ions, molecules, or biological events. For instance, a specific fluorescent probe for pyrrolidine has been developed based on a 100% atom utilization reaction, a concept that could be adapted. nih.gov The primary amine offers a convenient handle for conjugation to other molecules or surfaces. In drug discovery, this scaffold could be used to build DNA-encoded libraries (DELs) to screen for novel binders to protein targets. acs.orgacs.org The strategic placement of substituents on the aromatic ring and the pyrrolidine core could generate libraries of compounds with diverse pharmacological profiles, potentially targeting enzymes, receptors, or ion channels.

Table 4: Scaffold Modification for Functional Design

| Modification Site | Potential Modification | Targeted Functional Outcome | Example Application |

|---|---|---|---|

| 4-Amino Group | Acylation, Sulfonylation, Diazotization | Modulate electronics, introduce fluorophores, linking point. | Fluorescent chemical probes, bioconjugation handles. nih.gov |

| Aromatic Ring (C2, C5, C6) | Halogenation, Borylation (via C-H activation) | Introduce handles for cross-coupling reactions. | Library synthesis for structure-activity relationship (SAR) studies. nih.gov |

| Pyrrolidin-3-ol | Esterification, Etherification, Oxidation to ketone | Alter hydrogen bonding capacity, change conformation. | Fine-tuning binding affinity for biological targets. |

| Pyrrolidine Nitrogen | Alkylation, Arylation | Steric and electronic modulation of the core structure. | Development of novel catalytic ligands. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of pyrrolidine derivatives often involves refluxing intermediates with chloranil in xylene (10 mL) for 25–30 hours, followed by NaOH treatment, washing, and recrystallization from methanol . To optimize yield, researchers should monitor reaction progress via TLC/HPLC and adjust parameters such as solvent polarity (e.g., replacing xylene with toluene for milder conditions) or catalyst loading. Evidence from similar compounds suggests that protecting the amino group during synthesis (e.g., using Boc or Fmoc groups) can prevent side reactions .

Q. How can impurities in this compound be identified and removed during purification?

- Methodological Answer : Impurities often arise from incomplete ring closure or residual solvents. Recrystallization from methanol is a standard purification step , but advanced techniques like column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) may be required for polar byproducts. Mass spectrometry and ¹H-NMR can identify structural contaminants, such as unreacted 4-amino-3-methoxyphenyl precursors .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key signals include the pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the methoxyphenyl group (δ 6.5–7.5 ppm). The hydroxyl group (δ 1.5–2.0 ppm) may appear broad due to hydrogen bonding .

- FT-IR : Confirm the presence of -OH (3200–3600 cm⁻¹), -NH₂ (1650–1580 cm⁻¹), and methoxy C-O (1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 237.147) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from stereochemical variations or assay conditions. For example:

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiopurity, as minor stereoisomers can exhibit divergent activity .

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentrations ≤0.1%) to reduce variability .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). Validate with mutagenesis studies targeting predicted binding residues .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized protein targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can polymorphic forms of this compound be characterized, and what impact do they have on pharmaceutical applications?

- Methodological Answer : Polymorphs are critical for solubility and bioavailability. Techniques include:

- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns to known crystalline forms (e.g., anhydrous vs. hydrate) .

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., Form I melts at 180°C vs. Form II at 165°C) .

- Solubility Studies : Test polymorphs in biorelevant media (FaSSIF/FeSSIF) to correlate crystal structure with dissolution rates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .

- Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures to room temperature .

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC50, Hill slope) using software like GraphPad Prism .

- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups to control for false positives .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.